molecular formula C26H19N3O3S B2796319 (2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 891023-22-6

(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2796319
CAS No.: 891023-22-6
M. Wt: 453.52
InChI Key: JMKTWZQGLJFXAG-UHFFFAOYSA-N
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Description

The compound (2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a structurally complex molecule featuring three distinct moieties:

Thiazole substituent: A 4-(p-tolyl)thiazol-2-yl group attached to position 1 of the indolizine ring.

Benzo[d][1,3]dioxol-5-yl methanone: A ketone-linked benzodioxole group at position 3, which contributes π-π stacking capabilities and metabolic stability due to its fused oxygenated ring.

The presence of electron-rich aromatic systems and hydrogen-bond donors/acceptors aligns with motifs common in drug discovery .

Properties

IUPAC Name

[2-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-15-5-7-16(8-6-15)18-13-33-26(28-18)22-19-4-2-3-11-29(19)24(23(22)27)25(30)17-9-10-20-21(12-17)32-14-31-20/h2-13H,14,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKTWZQGLJFXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment. .

Biological Activity

The compound (2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

  • Molecular Formula: C26H21N3O3S
  • Molecular Weight: 453.5 g/mol
  • CAS Number: 891023-22-6
  • Structural Features: The compound features a thiazole moiety linked to an indolizin and benzo[d][1,3]dioxole structure, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. The thiazole ring is often associated with enhanced cytotoxicity against various cancer cell lines.

Case Study:
A recent study evaluated several thiazole derivatives, including those structurally similar to the compound . The results indicated that compounds with a thiazole moiety exhibited significant cytotoxic effects against human cancer cell lines such as A431 (skin cancer) and U251 (glioblastoma). For instance, one derivative showed an IC50 value of 1.61 µg/mL against A431 cells, demonstrating potent activity attributed to the presence of electron-donating groups on the phenyl ring .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
Compound 1A4311.61Apoptosis induction
Compound 2U2511.98Cell cycle arrest
Compound 3MCF7<10Inhibition of Bcl-2

Anti-inflammatory Activity

Compounds with similar structural frameworks have also been studied for their anti-inflammatory properties. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:
In vitro assays demonstrated that certain thiazole derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been documented in various studies. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus32Bactericidal
Compound BEscherichia coli64Bacteriostatic
Compound CPseudomonas aeruginosa16Bactericidal

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and inflammation. For instance, simulations indicated that the compound interacts favorably with the active site of cyclooxygenase enzymes, which play a crucial role in inflammatory responses .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds containing thiazole and indolizin moieties have shown promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, studies have highlighted the efficacy of thiazole-integrated compounds against colon carcinoma and other malignancies, with IC50 values indicating strong selectivity and potency against cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, compounds similar to (2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone may interact with tubulin or DNA topoisomerases, leading to apoptosis in cancer cells .

Antimicrobial Properties

Several studies have also explored the antimicrobial potential of thiazole-containing compounds. The broad-spectrum activity against bacterial strains has been documented, with some derivatives exhibiting higher efficacy than established antibiotics . The presence of the thiazole ring is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

Neuropharmacological Applications

Compounds similar to this compound have been investigated for their neuroprotective effects. Research indicates that certain analogs can modulate neurotransmitter systems and exhibit anticonvulsant properties . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole or indolizin components can significantly influence their neuropharmacological activity.

Industrial Applications

In addition to medicinal uses, this compound may find applications in materials science due to its unique structural features that allow for the development of new polymers and dyes. The ability to modify its chemical structure opens pathways for creating materials with tailored properties for specific industrial applications .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research examined a series of thiazole derivatives, including those similar to the compound . It was found that specific substitutions on the thiazole ring enhanced anticancer activity against HCT116 colon cancer cells, with one derivative showing an IC50 value of 15 µM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of thiazole-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Analysis

Compounds 4 and 5 from , while lacking the indolizine core, provide insights into conformational stability. These thiazole-pyrazole-triazole hybrids crystallize in triclinic systems with two independent molecules per asymmetric unit. One fluorophenyl group adopts a perpendicular orientation relative to the planar core, suggesting that steric interactions in the target compound’s p-tolyl group may similarly influence conformation .

Bioactivity Implications

The benzo[d]thiazol-2-yl derivatives in , synthesized via thiourea cyclization, highlight the role of sulfur-containing heterocycles in enhancing bioactivity. Though structurally distinct, these compounds emphasize the importance of:

  • Thiazole-thiourea interactions: Potential for metal chelation or enzyme inhibition.
  • Planarity vs. non-planarity: The indolizine core’s rigidity in the target compound may improve target binding compared to flexible triazinane systems .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step protocols, starting with the formation of the indolizine core followed by thiazole ring cyclization. Key steps include:

  • Cyclization : Use of aryl isothiocyanates or chloroacetyl chloride to form thiazole or indolizine intermediates .
  • Coupling reactions : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or cross-coupling reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to achieve >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing indolizin-3-yl vs. indolizin-1-yl substitution). Key signals: aromatic protons (δ 6.8–8.2 ppm), thiazole C-2 (δ 165–170 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous indolizine-thiazole hybrids (e.g., PDB ID: BRQ) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₂₄H₂₀N₃O₃S: 430.1224) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole-indolizine coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene improves regioselectivity .
  • Catalyst screening : Acidic conditions (e.g., p-TsOH) favor cyclization, whereas bases (e.g., triethylamine) reduce side reactions during coupling .
  • Temperature control : Reflux in acetonitrile (80–90°C) balances reaction rate and decomposition .

Q. How should researchers address contradictory bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., HeLa vs. MCF7 cells) may arise from:

  • Cellular uptake : LogP (calculated ~2.8) affects membrane permeability; use LC-MS to quantify intracellular concentrations .
  • Metabolic stability : Incubate compounds with liver microsomes to assess degradation rates .
  • Assay conditions : Standardize protocols (e.g., ATP levels, incubation time) to minimize variability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with targets like tubulin (PDB: 1SA0) or kinases. Focus on the thiazole’s NH group and benzo[d][1,3]dioxol-5-yl moiety for hydrogen bonding .
  • QSAR models : Coralate electronic parameters (HOMO/LUMO gaps) with anticancer activity. For example, derivatives with electron-withdrawing groups on the p-tolyl ring show enhanced activity .

Methodological Notes

  • Handling air-sensitive intermediates : Use Schlenk lines for steps involving indolizine lithiation .
  • Resolving NMR overlaps : Apply 2D COSY/NOESY to assign overlapping aromatic signals .
  • Validating docking results : Cross-check with mutagenesis studies (e.g., alanine scanning of target proteins) .

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